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Compound of Interest

Compound Name: CGP 65015

Cat. No.: B15623933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of CGP compounds, primarily focusing on

GABA-B receptor antagonists, on learning and memory. It provides a comprehensive overview

of the preclinical and clinical evidence, detailed experimental methodologies, and the

underlying molecular mechanisms.

Introduction to CGP Compounds and Learning and
Memory
The "CGP" designation originates from the legacy of Ciba-Geigy Pharmaceuticals (now part of

Novartis) and encompasses a range of compounds with diverse pharmacological activities.

Within the realm of neuroscience, a significant body of research has focused on CGP

compounds that act as antagonists at the GABA-B receptor. These compounds, including

CGP35348, CGP55845, and CGP36742 (also known as SGS742), have been investigated for

their potential to enhance cognitive processes, particularly learning and memory.

The rationale for targeting the GABA-B receptor stems from its role as a key inhibitory

modulator in the central nervous system. By blocking these receptors, CGP compounds can

disinhibit neuronal circuits, leading to enhanced neurotransmitter release and synaptic

plasticity, processes that are fundamental to memory formation.
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Data Presentation: Quantitative Effects of CGP
Compounds
The following tables summarize the quantitative data from key preclinical studies investigating

the effects of CGP compounds on learning and memory.

Table 1: Effects of CGP35348 on Spatial Learning and Memory in the Morris Water Maze

(Rodents)

Species
Dose (mg/kg,
i.p.)

Task Phase Key Finding
Quantitative
Data (Mean ±
SEM)

Male Albino Mice 1 Retention

Shorter latency

to reach the

hidden platform

Latency (s):

Control: N/A,

CGP35348: N/A

(P=0.04)[1]

Male Albino Mice N/A Acquisition

Improved

learning during

the acquisition

phase

Data not

provided in

abstract

Male Albino Mice N/A Probe Trial

Significantly

improved

memory

formation

Data not

provided in

abstract[2]

Rats 12.5 - 300 Spatial Retention

Enhanced

memory at

intermediate

dosages

Dose-response

relationship

observed,

specific data not

in abstract[3]

Table 2: Effects of CGP Compounds on Passive Avoidance Learning (Rodents)
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Compound Species Dose (mg/kg) Key Finding
Quantitative
Data

CGP35348 Mice N/A

Promoted

acquisition,

consolidation,

and retrieval of

memory

Data not

provided in

abstract[4]

CGP36742 Mice N/A

Promoted

acquisition,

consolidation,

and retrieval of

memory

Data not

provided in

abstract[4]

CGP36742 Rats 10 (chronic)

Restored

learning deficit in

olfactory

bulbectomized

rats

Trials to criterion:

Sham: ~4, OB

Control: ~9, OB

+ CGP36742:

~5[5]

CGP55845A Rats 0.01 - 1.0

Improved

learning and

memory

retention

More avoidances

in both sessions

compared to

controls[6]

CGP71982 Rats 0.01 - 1.0

Improved

learning and

memory

retention

More avoidances

in both sessions

compared to

controls[6]

CGP62349 Rats 0.01

Improved

learning and

memory

retention

Active only at the

lowest dose

tested[6]

Table 3: Effects of CGP55845 on Olfactory Discrimination Learning in Aged Rats
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Cohort Treatment Key Finding Quantitative Data

Aged Learning-

Impaired
CGP55845

Completely reversed

learning deficits

Performance returned

to that of young and

aged unimpaired

rats[7]

Young and Aged

Unimpaired
CGP55845

No significant effect

on performance

Performance not

significantly affected

at any dose[7]

Signaling Pathways and Molecular Mechanisms
The cognitive-enhancing effects of CGP compounds that are GABA-B receptor antagonists are

primarily attributed to their ability to modulate synaptic plasticity, particularly long-term

potentiation (LTP). This is achieved through a cascade of molecular events at both the

presynaptic and postsynaptic terminals.

Presynaptic Mechanisms:

Presynaptic GABA-B autoreceptors and heteroreceptors regulate the release of

neurotransmitters. Their activation by GABA leads to:

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP

(cAMP).

Inhibition of voltage-gated calcium channels (CaV): This decreases the influx of calcium ions

(Ca2+) into the presynaptic terminal.

By antagonizing these receptors, CGP compounds prevent this inhibition, leading to an

increase in neurotransmitter release, most notably glutamate, which is essential for the

induction of LTP.

Postsynaptic Mechanisms:

Postsynaptic GABA-B receptors are coupled to G protein-activated inwardly rectifying

potassium (GIRK) channels. Their activation causes an efflux of potassium ions (K+), leading to
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hyperpolarization of the postsynaptic membrane and making it less likely to fire an action

potential. Antagonism of these receptors by CGP compounds prevents this hyperpolarization,

thereby increasing the excitability of the postsynaptic neuron.

The cAMP/PKA/CREB Pathway:

The increase in cAMP levels resulting from the inhibition of presynaptic GABA-B receptors

activates Protein Kinase A (PKA). PKA, in turn, phosphorylates the cAMP response element-

binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, binding

to cAMP response elements (CREs) in the promoter regions of various genes. This initiates the

transcription of genes crucial for the late phase of LTP and memory consolidation, including:

Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin that plays a critical role in

neuronal survival, growth, and synaptic plasticity.[8][9]

c-Fos: An immediate early gene often used as a marker of neuronal activity.[8]

Activity-regulated cytoskeleton-associated protein (Arc): A protein involved in synaptic

plasticity and memory consolidation.[8]
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GABA-B Receptor Antagonism and Memory Formation
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GABA-B Receptor Antagonism Signaling Pathway

Experimental Protocols
This section outlines the detailed methodologies for key experiments used to assess the effects

of CGP compounds on learning and memory.

Morris Water Maze (MWM)
The MWM is a widely used behavioral task to assess spatial learning and memory in rodents.

Apparatus: A circular pool (typically 1.5-2 m in diameter) filled with opaque water. A small

escape platform is hidden just below the water's surface. The pool is located in a room with

various distal visual cues.

Procedure:
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Acquisition Phase: The animal is placed in the water at different starting locations and

must find the hidden platform. This is repeated for several trials over a number of days.

The time to find the platform (escape latency) and the path taken are recorded.

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed

to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where

the platform was previously located (target quadrant) is measured as an indicator of

memory retention.

Drug Administration: CGP compounds or a vehicle control are typically administered

intraperitoneally (i.p.) at a specified time before the training or probe trials.

Data Analysis: Key metrics include escape latency, path length, swimming speed, and the

percentage of time spent in the target quadrant during the probe trial.

Passive Avoidance Task
This task assesses fear-motivated learning and memory.

Apparatus: A two-chambered box with a light and a dark compartment separated by a door.

The floor of the dark compartment is equipped to deliver a mild foot shock.

Procedure:

Training Trial: The animal is placed in the light compartment. When it enters the dark

compartment, the door closes, and a brief, mild foot shock is delivered.

Retention Trial: After a set period (e.g., 24 hours), the animal is again placed in the light

compartment, and the latency to enter the dark compartment (step-through latency) is

measured. A longer latency indicates better memory of the aversive experience.

Drug Administration: CGP compounds can be administered before the training trial to assess

effects on acquisition, immediately after the training trial to assess effects on consolidation,

or before the retention trial to assess effects on retrieval.

Data Analysis: The primary measure is the step-through latency during the retention trial.
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In Vitro Electrophysiology (Long-Term Potentiation)
LTP is a cellular model of synaptic plasticity that is widely believed to underlie learning and

memory.

Preparation: Brain slices (typically from the hippocampus) are prepared and maintained in an

artificial cerebrospinal fluid (aCSF).

Recording: Extracellular field excitatory postsynaptic potentials (fEPSPs) are recorded from

the CA1 region of the hippocampus in response to stimulation of the Schaffer collaterals.

LTP Induction: A high-frequency stimulation (HFS) or theta-burst stimulation (TBS) protocol is

delivered to the Schaffer collaterals to induce LTP.

Drug Application: CGP compounds are bath-applied to the brain slices before and during the

LTP induction protocol.

Data Analysis: The magnitude and duration of the potentiation of the fEPSP slope are

measured to quantify the extent of LTP.
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Preclinical Investigation of CGP Compounds on Cognition
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Experimental Workflow for Investigating CGP Compounds
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Clinical Studies
The promising preclinical data for some CGP compounds, particularly the GABA-B receptor

antagonist CGP36742 (SGS742), led to their investigation in human clinical trials for cognitive

disorders.

A Phase II, double-blind, placebo-controlled study of SGS742 was conducted in 110 patients

with mild cognitive impairment (MCI).[1][10][11] Oral administration of 600 mg of SGS742 three

times a day for 8 weeks resulted in significant improvements in attention, specifically choice

reaction time and visual information processing, as well as working memory, as measured by

pattern recognition speed.[1][10][11] The treatment was reported to be well-tolerated.[1][11]

Following these positive results, a second Phase II clinical trial was initiated in patients with

Alzheimer's disease.[1][10] However, a subsequent Phase II trial of SGS742 in patients with

Succinic Semialdehyde Dehydrogenase Deficiency (a rare metabolic disorder with neurological

symptoms) did not show a significant improvement in cognition as measured by the Adaptive

Behavior Assessment Scale.[2][12][13]

Conclusion and Future Directions
The body of research on CGP compounds, particularly GABA-B receptor antagonists, provides

compelling evidence for their potential as cognitive enhancers. Preclinical studies consistently

demonstrate that these compounds can improve performance in various learning and memory

tasks, an effect that is mechanistically linked to the enhancement of synaptic plasticity. The

facilitation of glutamate release and the modulation of the cAMP/PKA/CREB signaling pathway

appear to be central to their mode of action.

While early clinical trials with SGS742 showed promise in patients with mild cognitive

impairment, further research is needed to fully establish the therapeutic utility of this class of

compounds for cognitive disorders. Future studies should focus on:

Optimizing dosing and treatment duration: The dose-response relationship for cognitive

enhancement appears to be complex, with intermediate doses often showing the most

significant effects.

Identifying specific patient populations: It is crucial to determine which patient populations

are most likely to benefit from GABA-B receptor antagonist therapy.
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Investigating long-term safety and efficacy: More extensive and longer-term clinical trials are

necessary to fully evaluate the safety and sustained efficacy of these compounds.

Exploring novel CGP compounds: The development of new CGP compounds with improved

pharmacokinetic and pharmacodynamic profiles could lead to more effective treatments for

cognitive decline.

In conclusion, the investigation into the effects of CGP compounds on learning and memory

represents a promising avenue of research in the ongoing effort to develop novel therapeutics

for cognitive disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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